molecular formula C14H19N5 B2709371 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine CAS No. 1553519-56-4

1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine

Cat. No.: B2709371
CAS No.: 1553519-56-4
M. Wt: 257.341
InChI Key: IAKDMBKYAHPJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a useful research compound. Its molecular formula is C14H19N5 and its molecular weight is 257.341. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research by Bektaş et al. (2007) focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which included compounds with structures similar to 1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine. These compounds were evaluated for their effectiveness against various microorganisms, and some showed good or moderate activities, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Activity

Ding et al. (2016) conducted a study on the antitumor activity of a novel series of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group. The compounds exhibited significant inhibitory activity against tumor cells, highlighting the potential of similar structures in cancer therapy (Ding et al., 2016).

Pharmacological Evaluation

Kumar et al. (2017) designed, synthesized, and evaluated the pharmacological effects of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Their study not only assessed the antidepressant activities of these compounds but also explored their antianxiety effects, providing a basis for further research into their potential therapeutic applications (Kumar et al., 2017).

Biological Evaluation

A study on the synthesis and docking studies of 1-(2- fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole by Balaraju et al. (2019) involved the creation of piperazine-1-yl-1H-indazole derivatives significant in medicinal chemistry. This work included computational docking studies to predict the interaction of the synthesized compounds with biological targets, suggesting their relevance in drug design (Balaraju et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as phenylpiperazine derivatives, have been found to enhance transepithelial transport across the intestinal epithelium . This suggests that the compound might interact with proteins or receptors involved in this process.

Mode of Action

It’s worth noting that similar compounds, such as phenylpiperazine derivatives, have been shown to enhance the permeability of the fluorescent marker calcein over 100-fold . This suggests that the compound might interact with its targets to modulate their function, thereby enhancing transepithelial transport.

Biochemical Pathways

Given the potential role of similar compounds in enhancing transepithelial transport , it’s plausible that the compound could affect pathways related to this process.

Pharmacokinetics

Similar compounds, such as phenylpiperazine derivatives, have been studied for their potential as intestinal permeation enhancers , suggesting that they may have favorable absorption properties.

Result of Action

Based on the potential role of similar compounds in enhancing transepithelial transport , it’s plausible that the compound could lead to increased absorption of certain substances across the intestinal epithelium.

Properties

IUPAC Name

1-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-12-4-2-3-5-13(12)19-11-16-17-14(19)10-18-8-6-15-7-9-18/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKDMBKYAHPJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=NN=C2CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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